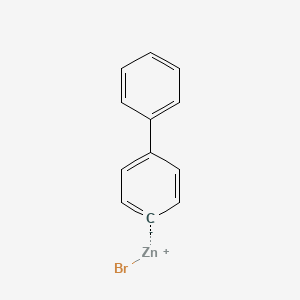

4-Biphenylzinc bromide

Overview

Description

4-Biphenylzinc bromide is an organozinc compound . It has been extensively studied in the field of organometallic chemistry. It is commonly employed in organic synthesis .

Synthesis Analysis

This compound is typically prepared in a solution of tetrahydrofuran (THF) . The method employs aldehydes and allyl bromide as reactants, with a Zn/ZnBr2 catalytic system in CH2Cl2 . It has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions .

Molecular Structure Analysis

The molecular formula of this compound is C12H9BrZn . It has a molecular weight of 298.49 .

Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 4-bromotetrahydropyrans in a highly diastereoselective manner via the alkylation followed by Prins cyclisation . It has also been used in Belousov-Zhabotinsky type reactions, which are characterized by periodic variations of some reaction species concentration due to complex physico-chemical phenomena .

Physical and Chemical Properties Analysis

This compound is a brown liquid . It has a density of 0.994 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of Bioactive Compounds

4-Biphenylzinc bromide is significant in synthesizing biphenyl-based compounds, which are clinically important for treating hypertension and inflammation. A study by Kwong et al. (2017) showed the synthesis of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids. These compounds exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential pharmaceutical applications (Kwong et al., 2017).

2. Ecotoxicological Evaluation

This compound derivatives, such as 4-aminobiphenyl, have been used in ecotoxicological model systems to assess the effects of new chemicals on the environment. Jiangning et al. (2004) investigated the effects of 4-aminobiphenyl using a battery of ecotoxicological tests, revealing its toxicity for aquatic organisms and mammalian cells. This study highlights the importance of using a diverse test battery for accurate environmental risk assessment (Jiangning et al., 2004).

3. Catalysis in Organic Synthesis

The role of biphenyl derivatives, including this compound, is notable in catalysis, especially in cross-coupling reactions. Wolfe et al. (1999) demonstrated the use of biphenyl derivatives in Suzuki coupling reactions, which are pivotal in organic synthesis. Their study indicated that these compounds enable the Suzuki coupling of aryl bromides and chlorides at room temperature, showcasing their efficiency and broad applicability in organic chemistry (Wolfe et al., 1999).

Mechanism of Action

Target of Action

The primary target of 4-Biphenylzinc bromide are various electrophiles, such as aryl halides . These electrophiles play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds .

Mode of Action

This compound exhibits nucleophilic properties, allowing it to effectively react with its targets . The interaction between this compound and its targets involves the initial formation of a complex, followed by the transfer of the organic group from this compound to the electrophile . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . This compound has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions . By employing these reactions, researchers have successfully synthesized a wide range of compounds .

Result of Action

The primary molecular result of this compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of compounds, contributing to its utility in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy.

Safety and Hazards

4-Biphenylzinc bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and may cause respiratory irritation . It is also suspected of causing cancer . Safety precautions include avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

Properties

IUPAC Name |

bromozinc(1+);phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKUYSUPQKJDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

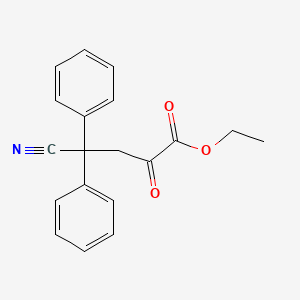

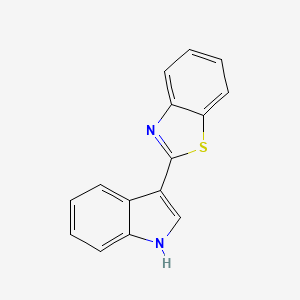

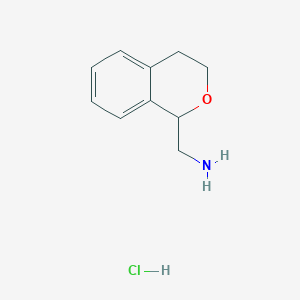

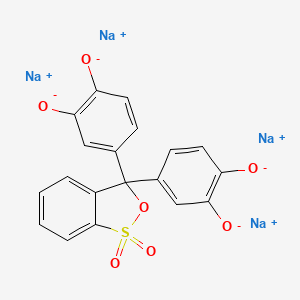

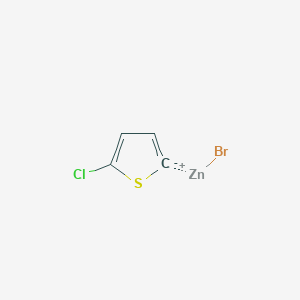

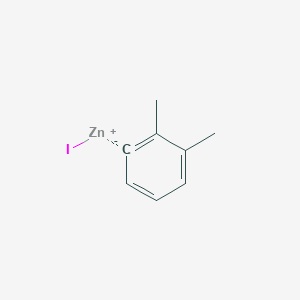

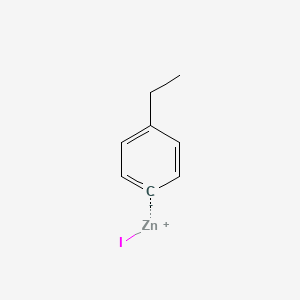

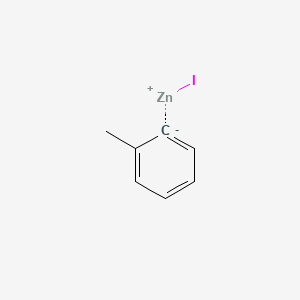

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)

![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)